Me-Tet-PEG4-COOH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Me-Tet-PEG4-COOH involves the incorporation of a tetrazine group into a PEG chain. The general synthetic route includes:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule.
Tetrazine Introduction: The tetrazine group is introduced through a reaction with a tetrazine-containing reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large-scale PEGylation using industrial reactors.
Tetrazine Functionalization: Introduction of the tetrazine group using optimized reaction conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as chromatography to remove any impurities
Chemical Reactions Analysis
Types of Reactions
Me-Tet-PEG4-COOH primarily undergoes:
Inverse Electron Demand Diels-Alder Reactions (iEDDA): This reaction occurs between the tetrazine group and TCO-containing compounds
Substitution Reactions: The carboxyl group can participate in substitution reactions to form esters or amides
Common Reagents and Conditions
Tetrazine Reagents:
TCO Compounds: React with the tetrazine group in iEDDA reactions.
Carboxylation Agents: Used to introduce the carboxyl group
Major Products
Bioconjugates: Formed through iEDDA reactions with TCO-containing biomolecules.
Esters and Amides: Formed through substitution reactions involving the carboxyl group
Scientific Research Applications
Me-Tet-PEG4-COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the conjugation of biomolecules for imaging and therapeutic purposes.
Medicine: Employed in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of bioconjugates for various industrial applications
Mechanism of Action
Me-Tet-PEG4-COOH exerts its effects through the following mechanisms:
iEDDA Reactions: The tetrazine group undergoes specific iEDDA reactions with TCO-containing compounds, enabling targeted chemical bonding.
Molecular Targets: The primary molecular targets are TCO-containing biomolecules, which are conjugated to the PEGylated tetrazine
Comparison with Similar Compounds
Similar Compounds
COOH-PEG4-COOH: A similar compound with two carboxyl groups instead of a tetrazine group.
Tetrazine-PEG4-NHS: Another tetrazine-containing PEG linker with an NHS ester group for amine conjugation
Uniqueness
Me-Tet-PEG4-COOH is unique due to its specific tetrazine group, which allows for highly selective iEDDA reactions with TCO-containing compounds. This specificity makes it particularly useful in bioconjugation applications where targeted chemical bonding is essential .
Properties
Molecular Formula |
C22H31N5O7 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C22H31N5O7/c1-17-24-26-22(27-25-17)19-4-2-18(3-5-19)16-23-20(28)6-8-31-10-12-33-14-15-34-13-11-32-9-7-21(29)30/h2-5H,6-16H2,1H3,(H,23,28)(H,29,30) |
InChI Key |
UEWCOLSWCISPDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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